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DS-7423

Kinase selectivity profiling PI3K/mTOR inhibitor off-target Chemical proteomics

Generic dual PI3K/mTOR inhibitors often exhibit broad off-target kinase activity, confounding target-specific interpretation. DS-7423 addresses this with documented clean kinome selectivity. • Clean pharmacology: Only 2 off-target kinases among 227 tested (MLK1, NEK2). • Validated apoptosis: TP53-dependent mechanism with p53AIP1/PUMA induction at ≥39 nM in OCCA. • Clinical benchmark: Phase I RP2D 240 mg QD, disease stabilization in solid tumors. Ideal for OCCA research, PI3Kα-driven models, and synthetic lethality screens requiring unambiguous PI3K/mTOR pathway attribution.

Molecular Formula
Molecular Weight
Cat. No. B1191744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS-7423
SynonymsDS7423;  DS 7423;  DS-7423; NONE
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

DS-7423: Dual PI3Kα/mTOR Inhibitor


DS-7423 is a small-molecule, ATP-competitive dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), developed by Daiichi Sankyo Co., Ltd. with oral bioavailability and demonstrated anti-tumor activity [1]. Biochemically, it inhibits PI3Kα with an IC50 of 15.6 nM and mTOR with an IC50 of 34.9 nM, and it also targets other class I PI3K isoforms (PI3Kβ IC50 = 1,143 nM; PI3Kγ IC50 = 249 nM; PI3Kδ IC50 = 262 nM) [1]. The compound has completed first-in-human Phase I dose-escalation studies in both Japanese and US populations for advanced solid tumors (NCT01364844), establishing a recommended Phase II dose of 240 mg once-daily and demonstrating disease stabilization in a subset of patients [2].

Pathway context PI3Kα/mTOR dual-node inhibition for pathway signaling studies
Model context Reported characterization in OCCA TP53 wild-type research models
Research format Oral administration-compatible for in vivo pathway studies

DS-7423 Differentiation Profile


The dual PI3K/mTOR inhibitor class spans a wide pharmacologic spectrum—compounds differ profoundly in their PI3K isoform selectivity ratios, mTORC1/mTORC2 balance, kinome-wide off-target profiles, and tumor-type sensitivity patterns [1]. DS-7423 occupies a distinct position within this landscape: it exhibits a pronounced 73-fold selectivity for PI3Kα over PI3Kβ, a kinome profiling result showing only 2 off-target kinases among 227 tested, and a unique TP53-dependent apoptosis induction mechanism documented at clinically relevant concentrations in ovarian clear cell adenocarcinoma [2]. Generic substitution with a more pan-isoform or less selectively profiled dual inhibitor—such as dactolisib (BEZ235) or omipalisib (GSK2126458)—would lose these specific pharmacologic properties, directly compromising experimental reproducibility in PI3Kα-driven or TP53 wild-type tumor models [1].

DS-7423
Substitute may differ
PI3Kα/mTOR dual inhibitor Limited off-target kinase profile; 2 of 227 kinases inhibited
Dactolisib (BEZ235) Broader PIKK-family inhibition may confound pathway-specific interpretation in DNA damage response assays
Dual PI3Kα/mTOR blockade Co-targets mTORC2 and PI3K, preventing compensatory AKT (Ser473) phosphorylation
Rapamycin / everolimus mTORC1-only inhibition may permit compensatory AKT activation via mTORC2 and upstream PI3K signaling
Pronounced PI3Kα isoform selectivity α-preferring profile with reported PI3Kβ-sparing characteristics
Pan-isoform dual inhibitors Isoform selectivity profile may not transfer; PI3Kβ-driven metabolic endpoints may shift interpretation

DS-7423 Head-to-Head Comparisons


Kinome Selectivity vs. Dactolisib

DS-7423 was screened against a panel of 227 kinases; relevant inhibitory activity (defined as IC50 < 200 nM) was not observed in any of the 227 kinases tested, except for Mixed Lineage Kinase 1 (MLK1) and Never-In-Mitosis Gene A-related kinase 2 (NEK2) [1]. In contrast, dactolisib (BEZ235)—the most widely used dual PI3K/mTOR inhibitor in preclinical research—has been subsequently shown to possess broad PIKK-family inhibition activity extending well beyond PI3K and mTOR, including DNA-PK and ATM, which introduces confounding off-target effects in DNA damage response assays [2]. This kinome cleanliness confers a practical advantage for DS-7423 in experiments where PI3K/mTOR pathway attribution must be unambiguous.

Kinome Selectivity
Cross-study context
2/227 off-target kinases (MLK1, NEK2) vs dactolisib broad PIKK-family inhibition including DNA-PK and ATM
Supports pathway-specific interpretation in DNA damage response assays
Independent profiling confirmation recommended; BEZ235 data from literature reports
Kinase selectivity profiling PI3K/mTOR inhibitor off-target Chemical proteomics Drug selectivity

PI3Kα/β Isoform Selectivity

DS-7423 inhibits PI3Kα with an IC50 of 15.6 nM and PI3Kβ with an IC50 of 1,143 nM, yielding a PI3Kβ/PI3Kα selectivity ratio of 73.3-fold in favor of the α-isoform [1]. This substantially exceeds the α/β discrimination achieved by the major clinical and preclinical dual PI3K/mTOR comparators: dactolisib (BEZ235) shows only 18.8-fold (α IC50 = 4 nM; β IC50 = 75 nM) [2]; apitolisib (GDC-0980) shows 5.4-fold (α IC50 = 5 nM; β IC50 = 27 nM) ; and gedatolisib (PKI-587) shows approximately 15-fold (α IC50 = 0.4 nM; β IC50 = 6.0 nM) [3]. All IC50 values were determined in cell-free biochemical assays. The pronounced α-selectivity of DS-7423 relative to these comparators indicates reduced PI3Kβ-driven metabolic and hematologic liabilities.

PI3Kα/β Selectivity
Cross-study context
73.3-fold α-selective (PI3Kα IC50 15.6 nM; PI3Kβ IC50 1,143 nM). Reported 3.9× greater than dactolisib, 13.6× greater than apitolisib, 4.9× greater than gedatolisib
Supports PI3Kα-driven model selection context
Cell-free biochemical kinase inhibition assays; comparator data from independent sources
PI3K isoform selectivity PI3Kα-specific inhibitor PI3Kβ-sparing Isoform-selective pharmacology

OCCA Potency vs. Rapamycin

In a direct head-to-head comparison across all nine OCCA cell lines tested (OVTOKO, OVISE, OVMANA, RMG-I, OVSAHO, OVKATE, OV1063, JHOC-7, JHOC-9), DS-7423 suppressed cell proliferation more robustly than the mTORC1 inhibitor rapamycin when both compounds were used at higher equimolar doses, as measured by MTT assay at 72 hours post-treatment [1]. Additionally, DS-7423 achieved IC50 values < 75 nM in all nine OCCA cell lines regardless of PIK3CA mutational status [1]. In contrast, rapamycin—which inhibits only mTORC1 and not mTORC2 or PI3K—permits compensatory AKT activation via mTORC2 and upstream PI3K signaling, a well-established resistance mechanism that dual PI3K/mTOR inhibitors like DS-7423 circumvent [1].

OCCA Response
Head-to-head
DS-7423 IC50 <75 nM in all 9/9 OCCA cell lines. Reported higher proliferation suppression at matched doses vs rapamycin (mTORC1-only)
Reported dual-node pathway suppression context
MTT assay, 72h; 9 OCCA lines including OVTOKO, OVISE, RMG-I, OVSAHO
Ovarian clear cell carcinoma PI3K/mTOR inhibitor efficacy Rapamycin comparison OCCA cell line panel

OCCA vs. OSA Sensitivity

Within the same study, DS-7423 was tested head-to-head across two distinct ovarian carcinoma histotypes: IC50 values were < 75 nM in all nine OCCA cell lines, whereas four of seven ovarian serous adenocarcinoma (OSA) cell lines exhibited IC50 values > 100 nM—higher than any of the OCCA lines [1]. This histotype-specific sensitivity pattern is consistent with the known molecular epidemiology of these tumor types: PIK3CA mutations are present in > 40% of OCCA but in < 10% of OSA, and TP53 mutations (which attenuate DS-7423-induced apoptosis) occur in ~96% of OSA but in only ~10% of OCCA [1].

Histotype Sensitivity
Head-to-head
OCCA: 0/9 lines with IC50 >100 nM. OSA: 4/7 lines with IC50 >100 nM. Sensitivity pattern consistent with PIK3CA mutation frequency (>40% vs <10%)
Supports OCCA-specific model selection context
Same protocol across OCCA (n=9) and OSA (n=7) panels; MTT assay at 72h
Ovarian cancer histotype selectivity Clear cell vs serous PI3K-dependence Tumor-type specificity

TP53-Dependent Apoptosis Induction

DS-7423-mediated apoptosis was induced more effectively in six OCCA cell lines harboring wild-type TP53 than in three cell lines with TP53 mutations [1]. Mechanistically, DS-7423 decreased MDM2 phosphorylation (reducing TP53 degradation) and increased phosphorylation of TP53 at Ser46—a modification specifically associated with apoptotic gene transcription rather than cell-cycle arrest [1]. At concentrations of 39 nM and above, DS-7423 induced the TP53 target genes p53AIP1 and PUMA (BBC3), both established mediators of TP53-dependent apoptosis [1]. This TP53-dependent apoptosis induction represents a mechanistic differentiation from most dual PI3K/mTOR inhibitors, whose primary anti-tumor effects are typically attributed to cytostatic pathway inhibition rather than engagement of a specific pro-apoptotic transcriptional program.

Apoptosis Mechanism
Mechanism context
TP53 Ser46 phosphorylation; p53AIP1 and PUMA (BBC3) induction at ≥39 nM. Apoptosis preferentially in TP53 wild-type (6/6) vs mutant (0/3) OCCA lines
Supports TP53-dependent apoptosis pathway interpretation
No quantitative comparator data available for other dual PI3K/mTOR inhibitors in OCCA
TP53-dependent apoptosis Biomarker-stratified therapy p53AIP1 PUMA OCCA precision oncology

DS-7423 Application Scenarios


OCCA TP53 Wild-Type Models

DS-7423 is the dual PI3K/mTOR inhibitor with the most extensive published characterization in OCCA, demonstrating IC50 < 75 nM in all 9 tested OCCA cell lines and dose-dependent tumor growth suppression in OCCA mouse xenografts [1]. Its TP53-dependent apoptosis mechanism—with p53AIP1 and PUMA induction at ≥ 39 nM in TP53 wild-type cells—makes it the rational procurement choice for OCCA programs seeking a compound with a validated biomarker-stratified apoptotic response, as established in the primary PLoS One 2014 publication [1].

Kinome Selectivity-Dependent Studies

For experimental designs where off-target kinase inhibition would confound interpretation—particularly DNA damage response assays, synthetic lethality screens with PARP inhibitors or ATR inhibitors, or studies requiring clean PI3K/mTOR pathway attribution—DS-7423's documented restriction to only 2 off-target kinases among 227 tested (MLK1 and NEK2) provides a level of pharmacologic specificity not available with dactolisib (BEZ235), which exhibits broad PIKK-family promiscuity including DNA-PK inhibition [1][2].

PI3Kα-Driven Models & PI3Kβ Sparing

In tumor models driven by PIK3CA mutations or PI3Kα-dependency where PI3Kβ inhibition is undesirable due to thrombocytopenia and insulin resistance risks, DS-7423's 73-fold α/β selectivity ratio substantially exceeds that of dactolisib (19-fold), apitolisib (5-fold), and gedatolisib (15-fold) [1][3][4]. This makes DS-7423 the preferred tool compound for in vivo studies requiring sustained PI3Kα/mTOR target coverage at tolerated doses without dose-limiting metabolic or hematologic toxicity.

PTEN Wild-Type Prostate Cancer Combinations

In PTEN wild-type prostate cancer models, DS-7423 treatment upregulates PSMA, mGluR1, and HER2 in a compensatory resistance feedback loop; concomitant targeting of PI3K/mTOR (DS-7423) with either HER2 or mGluR1 inhibitors results in decreased cell survival and tumor growth in xenograft studies [5]. This context-specific resistance mechanism, characterized specifically for DS-7423, provides a rational basis for combination studies that would not necessarily be predicted or reproducible with other dual PI3K/mTOR inhibitors lacking this characterization in PTEN wild-type backgrounds.

Application
Selection Property
Validation Focus
OCCA TP53 wild-type pathway studies
TP53-dependent apoptosis pathway context
p53AIP1/PUMA induction and apoptotic response endpoints
Kinome-selectivity-required pathway studies
Limited off-target kinase interference profile
DNA damage response pathway interpretation; synthetic lethality screen context
PI3Kα-driven in vivo model studies
PI3Kα isoform-selectivity context
PI3Kβ-sparing metabolic endpoint monitoring; sustained target coverage review
PTEN wild-type combination pathway studies
Context-specific resistance pathway characterization
PSMA/mGluR1/HER2 feedback loop endpoints; combination response interpretation
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